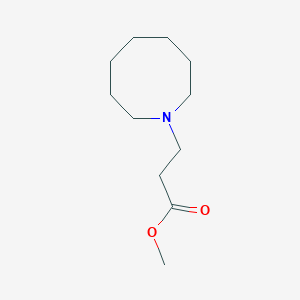

Methyl 3-azocan-1-ylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(azocan-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-14-11(13)7-10-12-8-5-3-2-4-6-9-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHVQYRYZSMEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-azocan-1-ylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical guide on Methyl 3-azocan-1-ylpropanoate (CAS Number: 1039847-43-2), a molecule of growing interest within the landscape of medicinal chemistry and drug discovery.[1] This document, designed for the discerning researcher, moves beyond a cursory overview to provide a deep dive into the synthesis, characterization, and potential applications of this intriguing N-substituted azocane derivative. As a Senior Application Scientist, my objective is to furnish you with not just the "what" and "how," but the critical "why" that underpins the scientific exploration of this compound. We will explore the rationale behind synthetic strategies and the interpretation of analytical data, grounding our discussion in the established principles of organic chemistry and medicinal science.

Introduction to this compound: A Molecule of Latent Potential

This compound is a heterocyclic compound featuring a saturated eight-membered azocane ring N-substituted with a methyl propanoate moiety. The azocane scaffold is a privileged structure in numerous biologically active natural products and synthetic molecules.[2][3] The incorporation of the flexible eight-membered ring can impart unique conformational properties, influencing how the molecule interacts with biological targets. The methyl propanoate side chain introduces a polar ester group that can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound's pharmacokinetic and pharmacodynamic profiles.

While specific biological activities for this compound are not yet extensively documented in peer-reviewed literature, the broader class of azocane derivatives has demonstrated a wide array of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities.[2][3] This guide will, therefore, explore the foundational chemistry of this molecule, providing a solid platform from which its therapeutic potential can be further investigated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1039847-43-2 | [1] |

| Molecular Formula | C₁₁H₂₁NO₂ | [1] |

| Molecular Weight | 199.29 g/mol | [1] |

| IUPAC Name | methyl 3-(azocan-1-yl)propanoate | [1] |

| SMILES | COC(=O)CCN1CCCCCCC1 | [1] |

| InChIKey | BYHVQYRYZSMEOM-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism: The Aza-Michael Addition

The most logical and efficient synthetic route to this compound is the aza-Michael addition, a powerful and widely employed C-N bond-forming reaction.[4] This reaction involves the conjugate addition of a nucleophilic amine (azocane) to an α,β-unsaturated carbonyl compound (methyl acrylate).

The Underlying Chemistry: A Mechanistic Perspective

The aza-Michael addition proceeds via a nucleophilic attack of the secondary amine of the azocane ring on the β-carbon of methyl acrylate. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent carbonyl group. The reaction is typically base-catalyzed, which serves to deprotonate the amine, increasing its nucleophilicity. However, in the case of a secondary amine like azocane, the reaction can often proceed without a catalyst, or with mild heating, as the amine itself is sufficiently nucleophilic. The reaction culminates in the formation of a stable β-amino ester.

Caption: Figure 1: Aza-Michael Addition Workflow.

Detailed Experimental Protocol

The following protocol is a robust, self-validating system for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and a thorough understanding of the process.

Materials:

-

Azocane

-

Methyl acrylate

-

Methanol (or other suitable solvent, e.g., ethanol, or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve azocane (1.0 equivalent) in a minimal amount of methanol. The choice of a protic solvent like methanol can facilitate the proton transfer steps in the reaction. For a solvent-free approach, the azocane can be gently warmed to a liquid state.

-

Addition of Michael Acceptor: While stirring the azocane solution, slowly add methyl acrylate (1.0-1.2 equivalents) dropwise. An excess of methyl acrylate can be used to ensure complete consumption of the azocane, but this may necessitate a more rigorous purification. The addition should be performed at room temperature. An exothermic reaction may be observed; if necessary, the flask can be cooled in an ice bath to maintain a controlled reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete (typically within a few hours at room temperature, or with gentle heating), the solvent is removed under reduced pressure using a rotary evaporator. This step is crucial to remove the volatile solvent and any unreacted methyl acrylate.

-

Purification: The crude product, a viscous oil, is then purified. Given the likely boiling point of the product, vacuum distillation is an effective method for obtaining a high-purity sample. Alternatively, for smaller scales or if distillation is not feasible, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed. The rationale for purification is to remove any unreacted starting materials, by-products, and residual solvent, which is essential for accurate characterization and subsequent biological testing.

Characterization and Spectroscopic Analysis

Accurate characterization of the synthesized this compound is paramount for confirming its identity and purity. The following sections outline the expected spectroscopic data based on the known chemical shifts and fragmentation patterns of similar N-substituted propanoate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.

-

A singlet for the methyl ester protons (-OCH₃) is anticipated around δ 3.6-3.7 ppm.

-

Two triplets corresponding to the two methylene groups of the propanoate chain (-CH₂-CH₂-) would appear. The methylene group adjacent to the carbonyl will be downfield (around δ 2.5-2.7 ppm) compared to the methylene group adjacent to the nitrogen (around δ 2.7-2.9 ppm).

-

A complex multiplet for the methylene protons of the azocane ring will be observed in the region of δ 1.5-2.8 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

The carbonyl carbon of the ester will appear as a singlet at a low field, typically around δ 172-174 ppm.

-

The methyl carbon of the ester (-OCH₃) will be observed around δ 51-52 ppm.

-

The carbons of the propanoate chain and the azocane ring will resonate in the aliphatic region of the spectrum (δ 25-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

A strong absorption band around 1735-1745 cm⁻¹ is indicative of the C=O stretching vibration of the ester group.

-

C-H stretching vibrations for the aliphatic methylene and methyl groups will be observed in the region of 2850-2950 cm⁻¹.

-

The C-N stretching vibration of the tertiary amine will appear in the fingerprint region, typically around 1100-1200 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 199. The fragmentation pattern would be expected to involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 168, and cleavage of the propanoate side chain.

Applications in Drug Development: A Forward Look

The azocane moiety is a key structural feature in a number of biologically active compounds, suggesting that this compound could serve as a valuable building block or a lead compound in drug discovery programs.

The Azocane Scaffold as a Pharmacophore

The conformational flexibility of the eight-membered azocane ring allows it to adopt various spatial arrangements, potentially enabling it to bind to a diverse range of biological targets. This structural feature can be exploited to develop novel therapeutic agents with improved potency and selectivity.

Potential Therapeutic Areas

Based on the known biological activities of related N-substituted heterocyclic compounds, this compound and its derivatives could be investigated for a variety of therapeutic applications:

-

Oncology: Many nitrogen-containing heterocycles exhibit anticancer properties.

-

Infectious Diseases: The azocane ring is present in some antimicrobial and antiviral agents.[2]

-

Central Nervous System (CNS) Disorders: The lipophilic nature of the azocane ring may facilitate penetration of the blood-brain barrier, making it a scaffold of interest for CNS-active drugs.

Caption: Figure 2: Azocane in Drug Discovery.

Conclusion and Future Directions

This compound represents a synthetically accessible and structurally intriguing molecule. This guide has provided a detailed protocol for its synthesis via the aza-Michael addition, along with a predictive analysis of its spectroscopic characteristics. The true potential of this compound, however, lies in its future exploration as a scaffold in medicinal chemistry. Further research should focus on the synthesis of a library of derivatives by modifying the ester moiety and substituting the azocane ring. Subsequent biological screening of these compounds will be crucial in elucidating their therapeutic potential and paving the way for the development of novel drug candidates. The journey of this compound from a simple organic molecule to a potential therapeutic agent is just beginning, and it is a journey that holds considerable promise for the field of drug discovery.

References

-

Sperry, J., & Sharma, A. (2022). Isolation and biological activity of azocine and azocane alkaloids. Bioorganic & Medicinal Chemistry, 54, 116560. [Link]

-

Various Authors. (2024). Isolation and Biological Activity of Azocine and Azocane Alkaloids. ResearchGate. [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 3-(AZOCAN-1-YL)PROPANOATE. Retrieved from [Link]

Sources

Methyl 3-azocan-1-ylpropanoate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of Methyl 3-azocan-1-ylpropanoate

Abstract

This compound is a saturated heterocyclic compound featuring a medium-sized eight-membered azocane ring and a methyl propanoate side chain. This guide provides a comprehensive analysis of its chemical identity, core physicochemical properties, and characteristic reactivity. We delve into a robust, field-proven synthetic protocol via Michael addition, offering a step-by-step methodology for its preparation and purification. The guide further explores the molecule's reactivity, focusing on the distinct chemical behaviors of its tertiary amine and ester functional groups. Drawing from the established pharmacological importance of azocane and related N-heterocyclic scaffolds, we discuss the potential applications of this molecule as a building block in medicinal chemistry and drug discovery programs. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a detailed understanding of this compound's chemical landscape.

Introduction

Saturated nitrogen-containing heterocycles are ubiquitous scaffolds in a vast array of natural products and pharmaceutically active compounds. Among these, medium-sized rings like the eight-membered azocane moiety present unique conformational complexities and synthetic challenges. The incorporation of such scaffolds is a key strategy in drug discovery to explore novel chemical space and develop compounds with unique biological profiles.[1][2] Azocane derivatives, in particular, have been noted for their interesting biological properties, making them attractive targets for synthetic and medicinal chemists.[3][4]

This compound integrates this azocane ring with a methyl propanoate group. This structure combines a basic tertiary amine, which can participate in crucial physiological interactions such as salt bridge formation, with an ester moiety that can act as a hydrogen bond acceptor or a potential metabolic soft spot. Understanding the interplay of these functional groups is critical for its application as a synthetic intermediate or a lead compound. This guide offers a detailed examination of its chemical properties, a practical synthetic workflow, and an exploration of its potential within the broader context of medicinal chemistry.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its identity and core physical properties. This compound is identified by a unique CAS number and defined by its molecular formula and structure. While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its functional groups and analogy to similar structures like other propanoate esters and cyclic amines.[5][6][7]

| Property | Value | Source |

| IUPAC Name | methyl 3-(azocan-1-yl)propanoate | [8] |

| CAS Number | 1039847-43-2 | [9] |

| Molecular Formula | C₁₁H₂₁NO₂ | [10] |

| Molecular Weight | 199.29 g/mol | [8] |

| SMILES | COC(=O)CCN1CCCCCCC1 | [8] |

| InChIKey | BYHVQYRYZSMEOM-UHFFFAOYSA-N | [8] |

| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |

| Boiling Point | >200 °C (Predicted at standard pressure) | N/A |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, ether); sparingly soluble in water. | [6] |

| Topological Polar Surface Area | 29.54 Ų (Calculated) | N/A |

Synthesis and Characterization

The structure of this compound lends itself to a highly efficient and well-established synthetic transformation: the aza-Michael addition. This reaction involves the conjugate addition of a nucleophilic amine (azocane) to an α,β-unsaturated carbonyl compound (methyl acrylate). This method is widely employed due to its typically high yields, mild reaction conditions, and atom economy.

Synthetic Workflow

The causality behind this choice of protocol is its reliability. The lone pair of electrons on the nitrogen atom of azocane acts as the nucleophile, attacking the electrophilic β-carbon of methyl acrylate. This process is often conducted without a catalyst, although mild basic or acidic conditions can be used to modulate reactivity. The subsequent purification by distillation or chromatography ensures the removal of unreacted starting materials and any potential side products, providing a self-validating system where the final product's purity is confirmed analytically.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Azocane (Heptamethyleneimine)

-

Methyl acrylate (stabilized)

-

Methanol (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve azocane (1.0 eq) in anhydrous methanol (approx. 2 M concentration).

-

Addition: Place the flask in an ice bath to control the initial exotherm. Add methyl acrylate (1.1 eq) dropwise via a dropping funnel over 30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the limiting reagent (azocane).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Redissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This step removes any acidic impurities and residual water-soluble components.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate again under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain the pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ 3.67 (s, 3H, -OCH₃), 2.75 (t, 2H, -CH₂-CO₂Me), 2.60 (t, 2H, -N-CH₂-), ~2.50 (m, 4H, ring -N-CH₂-), 1.50-1.70 (m, 10H, ring -CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 173.0 (C=O), 55.0 (ring -N-CH₂-), 51.5 (-OCH₃), 49.0 (-N-CH₂-CH₂-CO₂Me), 32.0 (-N-CH₂-CH₂-CO₂Me), 29.0, 27.0, 26.5 (ring -CH₂-).

-

IR (neat, cm⁻¹): ~2925, 2855 (C-H stretch), 1740 (C=O ester stretch), 1170 (C-O stretch).

-

Mass Spectrometry (EI): M⁺ peak at m/z = 199. A prominent fragment would likely be observed from the loss of the methoxycarbonyl group.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups: the tertiary amine and the methyl ester.

Caption: Key reactive sites and potential transformations.

Reactivity of the Tertiary Amine

The azocane nitrogen contains a lone pair of electrons, rendering it basic and nucleophilic.

-

Salt Formation: As a base, it readily reacts with protic acids (e.g., HCl, H₂SO₄) to form water-soluble ammonium salts. This property is often exploited in drug formulation to improve solubility and stability.

-

Alkylation/Quaternization: The nucleophilic nitrogen can react with alkyl halides to form quaternary ammonium salts.[11] This transformation significantly alters the molecule's steric and electronic properties.

-

N-Oxidation: Reaction with oxidizing agents, such as hydrogen peroxide or m-CPBA, can lead to the formation of the corresponding N-oxide.

Reactivity of the Ester Group

The ester functional group is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield 3-(azocan-1-yl)propanoic acid and methanol. Basic hydrolysis (saponification) is irreversible and typically proceeds to completion.

-

Aminolysis: While less reactive than acyl chlorides, the ester can react with primary or secondary amines, particularly at elevated temperatures, to form the corresponding amide.[12][13] This reaction is a common pathway for functional group interconversion.[14]

Stability and Storage

This compound is expected to be a stable compound under standard laboratory conditions. It should be stored in a tightly sealed container, protected from moisture to prevent hydrolysis, and kept away from strong acids and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Potential Applications in Medicinal Chemistry

The structural components of this compound suggest its utility as a versatile building block in drug discovery. The piperazine ring, a smaller six-membered relative, is a well-known "privileged scaffold" present in numerous FDA-approved drugs.[15] By extension, the larger azocane ring offers an opportunity to explore less-charted chemical space while retaining the key basic nitrogen feature. Azepane (seven-membered ring) derivatives, for instance, have shown a wide range of pharmacological activities, and it is reasonable to extrapolate that azocane-based compounds could exhibit similar potential.[16]

This molecule can serve as a precursor for more complex structures:

-

Amide Library Synthesis: The ester can be converted into a diverse library of amides via aminolysis, allowing for systematic exploration of structure-activity relationships (SAR).

-

Carboxylic Acid Derivatives: Hydrolysis of the ester provides the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or other esters, further expanding molecular diversity.

-

Scaffold Decoration: The azocane ring itself can be a target for further functionalization in more complex synthetic schemes.

Conclusion

This compound is a compound of significant interest due to its combination of a medium-sized N-heterocyclic ring and a reactive ester handle. Its synthesis is straightforward via the aza-Michael addition, a robust and scalable reaction. The molecule's chemical behavior is defined by the predictable reactivity of its tertiary amine and ester functionalities, allowing for a wide range of subsequent chemical modifications. Given the proven track record of related heterocyclic scaffolds in medicine, this compound represents a valuable and versatile building block for the design and synthesis of novel compounds with potential therapeutic applications.

References

-

Eliel, E. L. (n.d.). REACTIONS OF ESTERS WITH TERTIARY AMINES. II. THE REACTION OF SUBSTITUTED BENZYLDIMETHYLAMINES AND OTHER AMINES. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Crysdot LLC. (n.d.). Methyl 3-(azocan-1-yl)propanoate - Heterocyclic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Propyl propanoate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL PROPIONATE. Retrieved from [Link]

-

LibreTexts. (n.d.). 12.5 Reactions of Amines. Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl Propionate. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, propyl ester (CAS 106-36-5). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, ethyl ester (CAS 105-37-3). Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective approaches to azocane derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Naturally occurring compounds containing the azocane ring. Retrieved from [Link]

-

ResearchGate. (n.d.). The derivatives of azocine and azocane have interesting biological properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected examples of natural products containing azepane and azocane motifs. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

-

PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 3-(AZOCAN-1-YL)PROPANOATE | CAS 1039847-43-2. Retrieved from [Link]

-

ChemBK. (2024). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl propionate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Propyl propanoate - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Methyl propionate - Wikipedia [en.wikipedia.org]

- 8. METHYL 3-(AZOCAN-1-YL)PROPANOATE | CAS 1039847-43-2 [matrix-fine-chemicals.com]

- 9. methyl 3-(azocan-1-yl)propanoate | 1039847-43-2 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 12. echemi.com [echemi.com]

- 13. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. ncert.nic.in [ncert.nic.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Methyl 3-azocan-1-ylpropanoate

Introduction

Methyl 3-azocan-1-ylpropanoate is a saturated N-substituted heterocyclic compound featuring an eight-membered azocane ring and a methyl propanoate side chain. As a molecule with potential applications in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a powerful toolkit for the unambiguous characterization of this molecule. This in-depth technical guide offers a detailed exploration of the predicted spectral data for this compound, grounded in the fundamental principles of each technique and supported by data from analogous structures. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic signatures of this and related compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to exhibit several key signals corresponding to the distinct proton environments in the molecule.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

The chemical structure of this compound gives rise to several distinct proton signals. The electron-withdrawing nature of the nitrogen atom and the ester functional group significantly influences the chemical shifts of adjacent protons, causing them to appear at lower fields (deshielded).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Justification |

| -OCH₃ (ester methyl) | ~3.67 | Singlet (s) | N/A | Protons of the methyl ester group are in a distinct chemical environment and have no adjacent protons to couple with. |

| -N-CH₂- (ring, α to N) | ~2.6 - 2.8 | Triplet (t) or Multiplet (m) | ~6-7 | These protons are deshielded by the adjacent electronegative nitrogen atom, resulting in a downfield shift. The multiplicity will depend on the coupling with the adjacent methylene group in the ring. |

| -N-CH₂-CH₂- (propanoate) | ~2.7 - 2.9 | Triplet (t) | ~7 | These protons are adjacent to the nitrogen atom and are thus deshielded. They will appear as a triplet due to coupling with the neighboring methylene group of the propanoate chain. |

| -CH₂-C=O (propanoate) | ~2.5 - 2.7 | Triplet (t) | ~7 | These protons are alpha to the carbonyl group, which is electron-withdrawing, causing a downfield shift. They will appear as a triplet due to coupling with the adjacent methylene group. |

| Azocane ring methylenes | ~1.5 - 1.8 | Multiplet (m) | N/A | The methylene groups of the azocane ring that are not directly attached to the nitrogen atom will appear as a complex multiplet in the upfield region of the spectrum, typical for aliphatic protons. |

Experimental Protocol: ¹H NMR Spectrum Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved to achieve a homogenous solution.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.[2]

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence for a 1D proton experiment.

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (ester carbonyl) | ~173 - 175 | The carbonyl carbon of an ester is highly deshielded and appears significantly downfield.[3] |

| -OCH₃ (ester methyl) | ~51 - 53 | The methyl carbon attached to the ester oxygen is deshielded by the electronegative oxygen atom. |

| -N-CH₂- (ring, α to N) | ~55 - 60 | Carbons directly bonded to the nitrogen atom are deshielded and appear in this region. |

| -N-CH₂-CH₂- (propanoate) | ~50 - 55 | This carbon is alpha to the nitrogen, leading to a downfield shift. |

| -CH₂-C=O (propanoate) | ~33 - 37 | The carbon alpha to the carbonyl group experiences a moderate downfield shift. |

| Azocane ring methylenes | ~25 - 30 | The remaining methylene carbons of the azocane ring will resonate in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR Spectrum Acquisition

The procedure for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences in parameters.

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[1]

-

Instrument Setup: Follow the same locking and shimming procedures as for ¹H NMR.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set a wider spectral width (typically 0-220 ppm) to encompass the larger range of ¹³C chemical shifts.

-

A greater number of scans is required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Perform Fourier transformation and phasing as with ¹H NMR.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

-

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis. For this compound, with a molecular formula of C₁₁H₂₁NO₂ and a molecular weight of 199.3 g/mol , Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Molecular Ion and Fragmentation Pattern

In positive ion mode ESI-MS, the molecule is expected to be protonated, yielding a molecular ion [M+H]⁺ at m/z 200.3. The fragmentation of this ion will be dictated by the presence of the tertiary amine and the methyl ester functional groups.

-

Alpha-Cleavage: A characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4][5][6][7] This results in the formation of a stable, resonance-stabilized iminium ion. For this compound, cleavage of the propanoate side chain from the azocane ring is a likely fragmentation pathway.

-

McLafferty Rearrangement: Esters can undergo a McLafferty rearrangement if they possess a γ-hydrogen.[8][9][10][11] This involves the transfer of a hydrogen atom to the carbonyl oxygen with concomitant cleavage of the α,β-carbon bond.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 200.3 | [C₁₁H₂₂NO₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 112.1 | [C₇H₁₄N]⁺ | Alpha-cleavage with loss of the methyl propanoate side chain as a neutral molecule. |

| 142.1 | [C₈H₁₆NO]⁺ | Cleavage of the methoxy group from the ester. |

| 74.1 | [C₃H₆O₂]⁺ | McLafferty rearrangement of the ester side chain. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µM) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[12]

-

Instrument Setup:

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) to detect the molecular ion and key fragments.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Caption: Workflow for ESI-MS Analysis.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a valuable technique for identifying the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands

The IR spectrum of this compound will be characterized by the presence of absorption bands corresponding to the tertiary amine and ester functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~2950 - 2850 | C-H stretch | Aliphatic | Strong |

| ~1740 - 1720 | C=O stretch | Ester | Strong, sharp[8] |

| ~1250 - 1020 | C-N stretch | Tertiary Amine | Medium to weak[16] |

| ~1200 - 1150 | C-O stretch | Ester | Strong |

The absence of a broad absorption band in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the amine, as there are no N-H bonds.[16]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of liquid and solid samples with minimal preparation.[17][18][19][20]

-

Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR Spectroscopy.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, MS, and IR spectral data for this compound. By understanding the expected chemical shifts, fragmentation patterns, and vibrational frequencies, researchers can confidently identify and characterize this molecule. The detailed experimental protocols serve as a practical resource for obtaining high-quality spectral data. The synergy of these spectroscopic techniques provides a robust framework for the structural elucidation of novel compounds in the field of drug discovery and development.

References

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. commons.ggc.edu [commons.ggc.edu]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchmap.jp [researchmap.jp]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 16. A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 18. youtube.com [youtube.com]

- 19. mt.com [mt.com]

- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

An In-depth Technical Guide to Methyl 3-azocan-1-ylpropanoate: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of Methyl 3-azocan-1-ylpropanoate, a saturated eight-membered N-heterocyclic compound with significant potential in medicinal chemistry and materials science. The document elucidates the molecule's three-dimensional structure with a focus on the conformational dynamics of the azocane ring. A detailed, field-proven synthetic protocol via Michael addition is presented, including a discussion on the causality behind the experimental choices. Furthermore, this guide explores the molecule's physicochemical properties and its prospective applications in drug discovery, drawing parallels with other pharmacologically active azocane derivatives. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising chemical entity.

Introduction: The Azocane Scaffold in Modern Chemistry

Nitrogen-containing heterocycles are cornerstones of modern pharmacology and materials science. Among these, saturated medium-sized rings like the azocane (heptamethyleneimine) moiety present unique structural and chemical properties.[1][2] The eight-membered azocane ring system offers a flexible yet constrained three-dimensional scaffold that can be strategically functionalized to interact with biological targets.[3] this compound, the subject of this guide, incorporates this key heterocyclic motif, functionalized with a methyl propanoate side chain. This addition not only modifies its physicochemical properties but also provides a handle for further chemical elaboration. This document aims to provide a deep dive into the molecular architecture, a reliable synthetic pathway, and the potential therapeutic relevance of this compound.

Molecular Structure and Conformational Analysis

The molecular structure of this compound consists of a central azocane ring N-substituted with a 3-(methoxycarbonyl)propyl group. The key to understanding its biological activity and chemical reactivity lies in its three-dimensional conformation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1039847-43-2 | |

| Molecular Formula | C₁₁H₂₁NO₂ | |

| Molecular Weight | 199.3 g/mol | |

| IUPAC Name | methyl 3-(azocan-1-yl)propanoate | |

| SMILES | COC(=O)CCN1CCCCCCC1 |

Conformational Dynamics of the Azocane Ring

Saturated eight-membered rings such as azocane are known to exist in several low-energy conformations, most commonly boat-chair and crown families.[4][5] The specific conformation of this compound will be influenced by the steric and electronic effects of the N-substituent. The bulky methyl propanoate group is expected to favor conformations that minimize steric hindrance. The conformational flexibility of the azocane ring allows it to present its substituent in various spatial orientations, a property that can be advantageous for binding to biological targets. A detailed conformational analysis would typically involve variable temperature NMR spectroscopy and computational modeling to determine the energy barriers between different conformers.[4][5]

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a Michael addition reaction, a reliable method for the formation of carbon-nitrogen bonds.[6][7] This approach is favored for its high atom economy and generally mild reaction conditions.

Synthetic Workflow

The logical flow for the synthesis of this compound is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

Azocane

-

Methyl acrylate

-

A suitable solvent (e.g., methanol, ethanol, or solvent-free)

-

Optional: A mild basic catalyst (e.g., triethylamine, DBU)[6]

Apparatus:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve azocane (1 equivalent) in a minimal amount of a suitable solvent like methanol. If a solvent-free reaction is preferred, the azocane can be used directly.

-

Addition of Reactant: While stirring, slowly add methyl acrylate (1 to 1.2 equivalents) to the azocane solution. The reaction is often exothermic, so controlled addition is recommended.

-

Reaction Conditions: The Michael addition of amines to acrylates can often proceed at room temperature.[7] However, gentle heating (40-60 °C) can be applied to ensure the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, the solvent (if used) is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

-

The choice of a slight excess of methyl acrylate can help drive the reaction to completion.

-

Solvent-free conditions are often preferred for their environmental benefits and can lead to faster reaction times.[7]

-

Vacuum distillation is an effective purification method for liquid products with moderate boiling points, minimizing thermal decomposition.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the protons of the azocane ring and the methyl propanoate side chain. The protons on the carbons adjacent to the nitrogen atom in the azocane ring will appear as multiplets, likely in the range of 2.5-3.0 ppm. The protons of the other methylene groups in the ring will give complex multiplets further upfield. The methylene protons of the propanoate chain will appear as two distinct triplets, and the methyl ester protons will be a sharp singlet around 3.6 ppm.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for all 11 carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around 173 ppm). The carbons of the azocane ring will appear in the range of 25-60 ppm, with those adjacent to the nitrogen being more downfield. The carbons of the propanoate side chain and the methoxy group will also have characteristic chemical shifts.

Mass Spectrometry: In a mass spectrum, the molecular ion peak (M+) would be observed at m/z = 199.3. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or cleavage at the C-N bond.

Potential Applications in Drug Discovery

The azocane scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[2][3] Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

A Versatile Scaffold for Library Synthesis

The secondary amine in the parent azocane is a key functional group for derivatization. The propanoate ester in the title compound offers a reactive handle for further modifications, such as amide formation, reduction to an alcohol, or conversion to other functional groups. This allows for the creation of a diverse library of compounds for screening against various biological targets. The logical relationship for its use in drug discovery is illustrated below.

Caption: Drug discovery workflow utilizing the target molecule.

Potential Therapeutic Areas

Derivatives of azocane have shown promise in a range of therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: The lipophilic nature of the azocane ring can facilitate crossing the blood-brain barrier, making it a suitable scaffold for CNS-active drugs.[1]

-

Anticancer Agents: The conformational flexibility of the azocane ring can allow for optimal binding to various protein targets implicated in cancer.

-

Antimicrobial Agents: The basic nitrogen atom can be crucial for interactions with microbial targets.

Conclusion

This compound is a molecule with significant untapped potential. Its straightforward synthesis, coupled with the versatile chemical nature of the azocane ring and the propanoate side chain, makes it an attractive starting material for the development of novel compounds. The structural insights and synthetic protocols provided in this guide are intended to empower researchers to explore the full potential of this promising heterocyclic compound in both academic and industrial settings.

References

-

Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 1057–1064. [Link]

-

Eymery, M., Tran-Nguyen, V., & Boumendjel, A. (2024). Naturally occurring compounds containing the azocane ring. ResearchGate. [Link]

-

Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20296. [Link]

-

Various Authors. (n.d.). Enantioselective approaches to azocane derivatives. ResearchGate. [Link]

-

Various Authors. (n.d.). Conversions after given time of the aza‐Michael addition of 3–7 with... ResearchGate. [Link]

-

Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

-

Various Authors. (n.d.). Selected examples of natural products containing azepane and azocane motifs. ResearchGate. [Link]

-

Katritzky, A. R., et al. (2010). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 15(4), 2417–2443. [Link]

-

Various Authors. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

-

Riddell, F. G., & Turner, E. S. (1978). The conformational analysis of saturated heterocycles. Part 101. 1,3-Diazacyclohexanes and 1-thia-3-azacyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, 707-710. [Link]

-

Anet, F. A. L., & Anet, R. (1975). The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl. Journal of the American Chemical Society, 97(19), 5572-5577. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The conformational analysis of saturated heterocycles. Part 101. 1,3-Diazacyclohexanes and 1-thia-3-azacyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-azocan-1-ylpropanoate: Synthesis, Characterization, and Medicinal Chemistry Perspectives

This technical guide provides a comprehensive overview of Methyl 3-azocan-1-ylpropanoate, a saturated eight-membered heterocyclic compound with potential applications in drug discovery and development. While the specific discovery and detailed historical account of this molecule are not extensively documented in peer-reviewed literature, its structural motifs—the azocane ring and the methyl propanoate side chain—are of significant interest in medicinal chemistry. This guide will therefore focus on a plausible synthetic route, detailed analytical characterization, and the potential biological relevance of this compound, grounded in established chemical principles and the known pharmacology of related structures.

The Azocane Scaffold: A Privileged Structure in Drug Discovery

The azocane ring, an eight-membered saturated N-heterocycle, represents a fascinating and increasingly important structural motif in medicinal chemistry.[1][2] Unlike their smaller five- and six-membered ring counterparts (pyrrolidines and piperidines), which are ubiquitous in pharmaceuticals, medium-sized rings like azocanes offer a greater degree of conformational flexibility. This property can be advantageous in drug design, allowing for a more comprehensive exploration of the chemical space and potentially leading to enhanced binding affinity and selectivity for biological targets.[3] The derivatives of azocane have shown a range of interesting biological properties.[4] The development of novel synthetic methodologies to access functionalized azocanes is an active area of research, with techniques such as ring expansion of smaller cyclic amines providing valuable entries into this class of compounds.[5]

Plausible Synthesis of this compound

The synthesis of this compound can be logically achieved through a Michael addition reaction, a reliable and well-established method for the formation of carbon-nitrogen bonds. This approach involves the conjugate addition of a nucleophile, in this case, the secondary amine of azocane, to an α,β-unsaturated carbonyl compound, methyl acrylate.

The proposed synthetic workflow is depicted in the following diagram:

Sources

basic reactivity of the azocane ring in propanoates

An In-depth Technical Guide to the Core Reactivity of the Azocane Ring in Propanoates

Authored by: Gemini, Senior Application Scientist

Abstract

Saturated N-heterocycles are foundational scaffolds in modern drug discovery, prized for their ability to introduce three-dimensional complexity and fine-tune physicochemical properties.[1] Among these, the azocane (heptamethyleneimine) ring, an eight-membered saturated heterocycle, offers a unique conformational landscape and vectoral projection of substituents that is increasingly exploited in medicinal chemistry.[2][3][4] This guide provides an in-depth analysis of the basic reactivity of the azocane ring, with a specific focus on how the presence of a propanoate substituent modulates its chemical behavior. We will explore the interplay between the nitrogen's intrinsic basicity, ring conformation, and the electronic and steric impact of the propanoate group, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.

The Azocane Scaffold: A Primer on Structure and Basicity

The azocane ring is a saturated eight-membered heterocycle with the formula C₇H₁₅N.[5] Unlike the well-defined chair conformations of piperidine, medium-sized rings like azocane exist as a dynamic equilibrium of multiple low-energy conformations, most commonly boat-chair and crown families.[6] This conformational flexibility is a double-edged sword: it allows for intricate binding to biological targets but can also present challenges in synthetic control.

The core of azocane's reactivity stems from the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic character. The basicity of an amine is a measure of its ability to accept a proton, a property fundamentally influenced by the electronic environment around the nitrogen.[7]

Influence of a Propanoate Substituent

The location and nature of the propanoate substituent are critical in defining the reactivity profile of the azocane moiety.

-

N-Propanoated Azocane (Amide): If the propanoate group is attached directly to the nitrogen, it forms an amide. This has a profound deactivating effect. The nitrogen lone pair is delocalized into the adjacent carbonyl group through resonance, drastically reducing its basicity and nucleophilicity. Such N-acyl derivatives are generally unreactive in typical amine chemistry unless the amide bond is cleaved or activated.

-

C-Propanoated Azocane (Substituted Amine): When the propanoate is attached to a carbon atom of the ring (e.g., at the C2, C3, or C4 position), the nitrogen retains its secondary amine character. However, the substituent can still exert influence through:

-

Inductive Effects: The electron-withdrawing nature of the ester group can slightly decrease the basicity of the nitrogen, though this effect diminishes with distance.

-

Steric Hindrance: The bulk of the propanoate group can sterically shield the nitrogen atom or adjacent C-H bonds, influencing the regioselectivity of reactions.[7]

-

The following diagram illustrates the key factors governing the reactivity of a C-substituted azocane propanoate.

Caption: Factors influencing azocane propanoate reactivity.

Core Reactivity at the Nitrogen Center

For C-substituted azocane propanoates, the nitrogen atom remains the primary center of reactivity, behaving as a typical secondary amine.

N-Alkylation and N-Arylation

N-alkylation is a fundamental transformation for introducing diversity. The reaction proceeds via an Sₙ2 mechanism where the azocane nitrogen acts as the nucleophile.

-

Causality in Experimental Design: The choice of base is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) is employed to neutralize the acid generated during the reaction without competing with the azocane nucleophile. The solvent choice, typically a polar aprotic solvent like DMF or acetonitrile, facilitates the Sₙ2 pathway.

Table 1: Comparison of N-Alkylation Conditions

| Reagent Class | Example | Base | Solvent | Key Insight |

|---|---|---|---|---|

| Alkyl Halide | Benzyl bromide | K₂CO₃ | Acetonitrile | Standard Sₙ2; works well for primary and activated halides. |

| Reductive Amination | Acetone | NaBH(OAc)₃ | Dichloromethane | Mild conditions for adding alkyl groups via aldehydes/ketones. |

| Buchwald-Hartwig | Aryl bromide | NaOtBu | Toluene | Palladium-catalyzed method for forming C-N bonds with aryl groups. |

N-Acylation

N-acylation converts the amine into an amide, which can be a final product or a protecting group. This reaction is typically fast and high-yielding, driven by the high electrophilicity of the acylating agent (e.g., an acid chloride or anhydride). The resulting amide significantly alters the molecule's properties, removing basicity and introducing a hydrogen bond acceptor.

Functionalization of the Azocane Ring Skeleton

While the nitrogen is the most reactive site, modern synthetic methods allow for the selective functionalization of C-H bonds on the ring, a powerful strategy for late-stage diversification.[1][8][9]

α- and β-Functionalization

Direct functionalization often proceeds via the formation of an iminium ion intermediate.[10] Photocatalytic methods have emerged that allow for regioselective oxidation to an iminium ion, which can then be trapped by nucleophiles at the α-position or undergo elimination to form an enamine for β-functionalization.[10]

-

Expert Insight: The choice of base is paramount in directing the reaction pathway. A weak base may favor the formation of a hemiaminal leading to α-functionalization, while a stronger base can promote elimination to an enecarbamate, setting the stage for β-functionalization.[10] This demonstrates how subtle changes in reaction conditions can provide access to different product isomers from a common intermediate.

The following workflow illustrates a general approach to N-functionalization.

Caption: General workflow for N-functionalization of azocanes.

Ring Expansion and Ring Opening Reactions

The azocane ring can be synthesized via the expansion of smaller rings, a powerful strategy that leverages the release of ring strain.[11][12] One notable method involves the formation of a bicyclic azetidinium intermediate from a substituted piperidine.[11]

-

Mechanism: A 2-substituted piperidine with a suitable leaving group can undergo intramolecular cyclization to form a strained[1][10] bicyclic azetidinium ion. This highly reactive intermediate is then susceptible to nucleophilic attack. The regioselectivity of the ring-opening is dictated by both steric and electronic factors, but attack at the original piperidine carbon leads to the formation of a substituted azocane ring. This two-carbon ring expansion is a sophisticated method for accessing the azocane scaffold.[2][11]

Caption: Conceptual workflow for azocane synthesis via ring expansion.

Conversely, the azocane ring itself is generally stable but can be cleaved under specific, often harsh, conditions such as hydrogenolysis or exhaustive methylation (Hofmann elimination), though these are less common in modern drug discovery campaigns.

Key Experimental Protocols

The following protocols are representative methodologies for the functionalization of a C-substituted azocane propanoate.

Protocol 1: General N-Alkylation with an Alkyl Halide

This protocol describes a self-validating system for the benzylation of a hypothetical ethyl 2-(azocan-4-yl)propanoate.

-

Reagent Preparation: To a solution of ethyl 2-(azocan-4-yl)propanoate (1.0 eq) in anhydrous acetonitrile (ACN, 0.1 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 50 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (1x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired N-benzyl azocane propanoate.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General N-Acylation with an Acid Chloride

-

Reagent Preparation: Dissolve ethyl 2-(azocan-4-yl)propanoate (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Addition of Electrophile: Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for completion by TLC or LC-MS.

-

Quenching and Extraction: Quench the reaction by slowly adding water. Separate the organic layer, and wash sequentially with 1M HCl (1x), saturated sodium bicarbonate solution (1x), and brine (1x).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetyl azocane propanoate, which is often pure enough for subsequent steps or can be further purified by chromatography.

-

Validation: Confirm the product structure by NMR and HRMS, noting the disappearance of the N-H proton signal and the appearance of amide-characteristic signals.

Conclusion and Future Outlook

The azocane ring in propanoate derivatives presents a rich and tunable chemical scaffold for drug discovery. Its core reactivity is centered on the nucleophilic nitrogen, which can be predictably functionalized through well-established methods like N-alkylation and N-acylation, provided the nitrogen is not part of an amide system. The true potential of this scaffold is unlocked through modern synthetic techniques that enable selective C-H functionalization and strategic ring-expansion syntheses. Understanding the interplay between the propanoate substituent's electronic effects and the inherent conformational dynamics of the eight-membered ring is paramount for designing and executing successful synthetic campaigns. As catalytic methods for C-H activation and ring manipulation continue to advance, the utility of azocane propanoates as key building blocks in complex, biologically active molecules is set to expand even further.

References

-

Guareschi, V., et al. (2018). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. PubMed Central. Available at: [Link]

-

Lombart, H. G., et al. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed. Available at: [Link]

-

Li, C., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

-

Ham, J. S., et al. (2020). C–H/C–C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. Journal of the American Chemical Society. Available at: [Link]

-

Ham, J. S., et al. (2020). C─H/C─C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. PubMed Central. Available at: [Link]

-

Ham, J. S., et al. (2020). C-H/C-C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. Korea Advanced Institute of Science and Technology. Available at: [Link]

-

Remete, A. M., et al. (2019). Ring-expansion of 6 to azocanes 10 induced by various nucleophiles. ResearchGate. Available at: [Link]

-

Ma, J., et al. (2022). Selected examples of natural products containing azepane and azocane motifs. ResearchGate. Available at: [Link]

-

Wikipedia. (2024). Azocane. Wikipedia. Available at: [Link]

-

D'yakonov, V. A., & Dzhemilev, U. M. (2017). Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules. National Institutes of Health. Available at: [Link]

-

Anet, F. A. L., Degen, P. J., & Yavari, I. (1978). Conformations of azocane (azacyclooctane). The Journal of Organic Chemistry. Available at: [Link]

-

Zamudio-Bayer, V., et al. (2023). Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. PubMed Central. Available at: [Link]

-

D'hooghe, M. (2013). Azetidiniums: Ring-Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. Available at: [Link]

-

Logesh Kumar, P. R., & Vijayakumar, S. (2015). Synthesis and biological evaluation of o-chloro phenol derivatives of heterocycle azocine. World Journal of Pharmaceutical Research. Available at: [Link]

-

Eymery, M., et al. (2021). Naturally occurring compounds containing the azocane ring. ResearchGate. Available at: [Link]

-

Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. Pharmaguideline. Available at: [Link]

-

Ha, S. T., et al. (2010). Synthesis and Characterization of Azo Compounds and Study of the Effect of Substituents on Their Liquid Crystalline Behavior. MDPI. Available at: [Link]

-

Pemberton, R. P., & Tantillo, D. J. (2021). Substituent Effects on the Basicity of Patriscabrin A and Lettucenin A: Evolution Favors the Aromatic?. eScholarship.org. Available at: [Link]

-

Pemberton, R. P., & Tantillo, D. J. (2021). Substituent Effects on the Basicity of Patriscabrin A and Lettucenin A: Evolution Favors the Aromatic?. PubMed. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Azocane - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Basicity and Effect of Substituent on Basicity | Pharmaguideline [pharmaguideline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. C─H/C─C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Properties of Methyl 3-azocan-1-ylpropanoate

Abstract

This technical guide provides a comprehensive theoretical exploration of Methyl 3-azocan-1-ylpropanoate, a saturated eight-membered heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this document leverages established chemical principles and data from analogous structures to predict its physicochemical properties, spectroscopic signatures, and potential biological activities. A plausible synthetic route via Michael addition is detailed, complete with a step-by-step experimental protocol. Furthermore, this guide delves into the pharmacological significance of the azocane scaffold, offering insights into potential avenues for future research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Azocane Scaffold in Modern Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in a vast array of biologically active compounds, with more than half of all known organic compounds featuring a heterocyclic ring.[1] Among these, saturated N-heterocycles are prevalent in numerous natural products and pharmaceuticals.[2] The azocane ring, a fully saturated eight-membered nitrogen-containing heterocycle, represents a fascinating yet comparatively underexplored structural motif.[3] While five- and six-membered N-heterocycles are common, their eight-membered counterparts are rarer but possess unique conformational flexibility that can be advantageous in the design of novel therapeutic agents.[3] Azocane derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antiviral properties.[3] This guide focuses on the theoretical properties of a specific derivative, this compound, providing a predictive framework for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

This compound is comprised of an azocane ring N-substituted with a methyl propanoate tail. This structure combines the flexibility of the eight-membered ring with the chemical reactivity of an ester functional group.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₁H₂₁NO₂ | - |

| Molecular Weight | 199.29 g/mol | - |

| IUPAC Name | Methyl 3-(azocan-1-yl)propanoate | - |

| SMILES | O=C(OC)CCN1CCCCCCC1 | - |

| MDL Number | MFCD11053042 | [4] |

| Predicted LogP | 2.3 - 2.8 | In silico prediction |

| Predicted pKa (of the amine) | 9.5 - 10.5 | Based on similar tertiary amines |

| Predicted Boiling Point | ~250-270 °C | Extrapolation from similar structures |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents | Based on structural features |

In silico predictions for LogP and pKa are based on computational models and should be empirically verified.

Proposed Synthesis: A Michael Addition Approach

A chemically sound and efficient method for the synthesis of this compound is the aza-Michael addition of azocane to methyl acrylate. This reaction is a well-established method for the formation of carbon-nitrogen bonds.[5][6] The reaction can often be performed under neat conditions or with a minimal amount of a suitable solvent.[7]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Azocane

-

Methyl acrylate

-

Anhydrous solvent (e.g., ethanol or acetonitrile, optional)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for column chromatography or distillation

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, place azocane (1.0 equivalent). If a solvent is used, dissolve the azocane in the anhydrous solvent.

-

Addition of Michael Acceptor: Slowly add methyl acrylate (1.0-1.2 equivalents) to the stirring solution of azocane. The reaction can be exothermic, so controlled addition is recommended.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction.[7]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, if a solvent was used, it is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Predicted Spectroscopic Properties

The following are theoretical predictions for the key spectroscopic signatures of this compound, which are crucial for its characterization.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.[4][8] The predicted spectra for this compound would exhibit characteristic signals for the azocane ring protons and carbons, as well as for the methyl propanoate moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -O-CH₃ | ~3.6-3.7 (singlet) | ~51-52 |

| -CH₂-C=O | ~2.4-2.6 (triplet) | ~34-36 |

| N-CH₂-CH₂-C=O | ~2.7-2.9 (triplet) | ~53-55 |

| N-CH₂ (ring) | ~2.5-2.8 (multiplet) | ~55-58 |

| Azocane ring CH₂ | ~1.4-1.7 (multiplet) | ~26-30 |

| C=O | - | ~173-175 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electron impact (EI) ionization would likely lead to fragmentation patterns characteristic of tertiary amines and esters.[9][10]

Predicted Fragmentation Pathways:

-

α-Cleavage: The most prominent fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion.

-

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the ester group could occur.

-

Loss of the Ester Group: Fragmentation of the propanoate side chain is also expected.

Caption: Predicted mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule.[11][12][13]

Predicted Characteristic IR Absorptions:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹.[11][14]

-

C-O Stretch (Ester): Strong absorptions will appear in the 1000-1300 cm⁻¹ range.[11]

-

C-N Stretch (Tertiary Amine): A medium to weak absorption band is predicted in the 1020-1250 cm⁻¹ region.[12]

-

C-H Stretch (Aliphatic): Multiple bands will be observed in the 2850-3000 cm⁻¹ range.

Potential Biological and Pharmacological Properties

The azocane scaffold is present in a number of biologically active natural products and synthetic compounds.[3][15] This suggests that this compound could serve as a valuable building block in drug discovery.

The Azocane Moiety in Medicinal Chemistry

The eight-membered ring of azocane provides a level of conformational flexibility that can be exploited to achieve optimal binding to biological targets.[3] Known biological activities of azocane derivatives include:

-

Anticancer: Some azocine derivatives have shown cytotoxicity against human tumor cell lines.[3]

-

Neuroprotective: Certain azocane-containing compounds have been investigated for their potential in treating neurodegenerative diseases.[3]

-

Antimicrobial and Antiviral: The heterocyclic nature of the azocane ring makes it a candidate for the development of novel anti-infective agents.[3]

-

Opioid Receptor Modulation: Saturated and partially saturated azocine rings form the core of several opioid compounds.[15]

In Silico ADMET Prediction